molecular formula C5H6N2O2 B172788 6-Methoxy-3(2H)-pyridazinone CAS No. 1703-10-2

6-Methoxy-3(2H)-pyridazinone

Cat. No. B172788
CAS RN: 1703-10-2
M. Wt: 126.11 g/mol
InChI Key: CUJCDCSWBJDFNI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Vasorelaxant and Antiplatelet Activities

6-Methoxy-3(2H)-pyridazinone derivatives have been studied for their vasorelaxant and antiplatelet properties. These derivatives, specifically the silyl ethers and N,O-dibenzyl derivatives, show significant potential as vasorelaxant and antiplatelet agents (Costas et al., 2010).

Synthesis of New Derivatives

Research has focused on synthesizing new 6-Methoxy-3(2H)-pyridazinone derivatives with various structural modifications. These synthetic advancements are crucial for exploring the potential therapeutic applications of these compounds (Soliman & El-Sakka, 2011).

Antinociceptive Activity

Studies have been conducted on 6-Methoxy-3(2H)-pyridazinone derivatives for their antinociceptive activity. Several derivatives have been synthesized and found to be more potent than aspirin in pain relief, indicating their potential as analgesic agents (Doğruer et al., 2000).

Solubility and Thermodynamic Behavior

The solubility and thermodynamic behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a related compound, have been investigated. Understanding the solubility characteristics is vital for drug formulation and efficacy (Shakeel et al., 2017).

Anti-Inflammatory Agents

Pyridazinone derivatives, including those related to 6-Methoxy-3(2H)-pyridazinone, have been explored as potential anti-inflammatory agents. These compounds have shown promise in inhibiting phosphodiesterase type 4 (PDE4), a target for anti-inflammatory therapy in respiratory diseases (Allart-Simon et al., 2021).

Analgesic and Anti-inflammatory Properties

New derivatives of 6-Methoxy-3(2H)-pyridazinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies are crucial in developing new therapeutic agents with reduced side effects (Sharma & Bansal, 2016).

Insect Growth Regulating Activity

Pyridazinone derivatives have also been investigated for their potential as insect growth regulators. This application could be significant in agricultural and pest management sectors (Yun, 2008).

Chemical Behavior and Synthesis

Research on the chemical behavior and synthesis pathways of 6-Methoxy-3(2H)-pyridazinone derivatives provides insights into their potential applications and modifications for various uses, including in medicinal chemistry (Li et al., 2009).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound. This could include its toxicity, any precautions that need to be taken when handling it, and how to respond in case of exposure.


Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-methoxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-3-2-4(8)6-7-5/h2-3H,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJCDCSWBJDFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168828
Record name 3(2H)-Pyridazinone, 2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3(2H)-pyridazinone

CAS RN

1703-10-2
Record name 3(2H)-Pyridazinone, 2,6-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
T Nakagome, A Misaki, T Komatsu - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
Thus, K is 2—methy1—4—amino—~ 6—chloro—3 (2H) pyridazinone and it follows that intermediates (V and WI) to K are 2—methyl—4—chloro—6—hydroxy—3 (2H) pyridazinone (V) …
Number of citations: 10 www.jstage.jst.go.jp
T Nakagome, A Kobayashi, A Misaki - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
Reactions of 4-amino-6-methoxy-(I), 4-amino-3 (2H) pyridazinone (II) and 3-methoxy-4-amino-6 (1H) pyridazinone (VIII) with tosyl chloride in pyridine were investigated. 4-Amino-3, 6-…
Number of citations: 12 www.jstage.jst.go.jp
T TSUCHIYA, M HASEBE, H ARAI… - Chemical and …, 1974 - jstage.jst.go.jp
Irradiation of 3 (2H)-pyridazinone (1a-f) in methanol afforded 1-amino-5-methoxy-Δ 3-pyrrolin-2-one (2) and 1-methyleneimino-5-methoxy-Δ 3-pyrrolin-2-one (3) by novel type ring …
Number of citations: 10 www.jstage.jst.go.jp
T Nakagome, A Kobayashi, A Misaki… - Chemical and …, 1966 - jstage.jst.go.jp
Reactions of 4-amino-3, 6-dichloropyridazine (I) with caustic alkali in methanol and of 4-amino-3, 6-dimethoxypyridazine (III) with acetylsulfanilchloride in pyridine were studied. In the …
Number of citations: 11 www.jstage.jst.go.jp
中込孟也, 小林晃, 三崎敦子, 小松敏昭, 森徹… - Chemical and …, 1966 - jlc.jst.go.jp
Reactions of 4-amino-3, 6-dichloropyridazine (I) with caustic alkali in methanol and of 4-amino-3, 6-dimethoxypyridazine (III) with acetylsulfanilchloride in pyridine were studied. In the …
Number of citations: 2 jlc.jst.go.jp
T Nakagome, A Misaki, A Murano - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
Five kinds of N1~(2—rnethyl—3—oxo—2, 3~ dihydro—4 (or 5)—pyridazinyl) sulfanilamides were prepared starting from chloromaleic anhydride. In addition, three kinds of Nl—(2—…
Number of citations: 5 www.jstage.jst.go.jp
J Pliml, F Šorm - Collection of Czechoslovak Chemical …, 1965 - cccc.uochb.cas.cz
In view of good results obtained with the Hilbert-Johnson reactionll of 2, 4-dialkoxypyrimidines and halogenoses or deoxyhalogenoses to produce (after deacylation and dealkylation) …
Number of citations: 10 cccc.uochb.cas.cz
H Feuer, R Harmetz - Journal of the American Chemical Society, 1958 - ACS Publications
Maleic hydrazide (I) has been reported3-6 to exist in one or more of the following tautomeric forms and to undergo a number of reactions with substitution on oxygen or nitrogen. Thus …
Number of citations: 24 pubs.acs.org
S Sako - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
3~ Chloropyridazine lwoxide had already been synthesized by H. Igeta.“6—Chloropyridazine l—oxide (IV) was prepared by adding powdered copper to a solution of 6—…
Number of citations: 10 www.jstage.jst.go.jp
IW Elliott Jr - The Journal of Organic Chemistry, 1982 - ACS Publications
(7) Komblum, N.; Coffey, GPJ Org. Chem. 1966, 31, 3447. of alcohol-free diazomethane8 in diethyl ether. The mixture was stirred overnight at room temperature in the dark. The ether …
Number of citations: 10 pubs.acs.org

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